molecular formula C21H20N2 B11833348 4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline CAS No. 113505-06-9

4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline

Cat. No.: B11833348
CAS No.: 113505-06-9
M. Wt: 300.4 g/mol
InChI Key: XZCQAIZKUGZJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is an organic compound characterized by its unique structure, which includes an indene core with two aniline groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline typically involves the reaction of 2,3-dihydro-1H-indene with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine (Br2) or nitric acid (HNO3) leading to halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

    1-Methyl-3-phenylindane: Shares the indene core but with different substituents, leading to varied chemical properties and applications.

    2,3-Dihydro-1,1,4,5-tetramethylindane: Another indene derivative with multiple methyl groups, used in different industrial applications.

Uniqueness: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is unique due to the presence of two aniline groups, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of polymers and materials with specific desired characteristics.

Properties

CAS No.

113505-06-9

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-2,3-dihydroinden-1-yl]aniline

InChI

InChI=1S/C21H20N2/c22-18-9-5-16(6-10-18)21(17-7-11-19(23)12-8-17)14-13-15-3-1-2-4-20(15)21/h1-12H,13-14,22-23H2

InChI Key

XZCQAIZKUGZJDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.